Nitrate Ionophore V
Description
Nitrate Ionophore V (CAS: 221011-41-2) is a macrocyclic compound with the chemical name 9,11,20,22-Tetrahydrotetrabenzo[d.f,k,m][1,3,8,10]tetraazacyclotetradecine-10,21-dithione. Its molecular formula is C₂₆H₂₀N₄S₂, and it has a molecular weight of 452.59 g/mol . Designed for use in anion-selective electrodes (ISEs), it exhibits a purity of ≥98% and is stable for at least two years when stored at room temperature .
In electrochemical sensors, this compound is incorporated into ion-selective membranes to enable nitrate (NO₃⁻) detection. For example, when paired with a solid-contact material like TTF-TCNQ (tetrathiafulvalene-tetracyanoquinodimethane), it demonstrates a near-Nernstian response slope of −58.5 mV/decade and a low detection limit (LOD) of 1.6 × 10⁻⁶ M .
Structure
3D Structure
Properties
IUPAC Name |
8,10,23,25-tetrazapentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(30),2,4,6,11,13,15,17,19,21,26,28-dodecaene-9,24-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4S2/c31-25-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)28-26(32)30-24-16-8-4-12-20(24)19-11-3-7-15-23(19)29-25/h1-16H,(H2,27,29,31)(H2,28,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHPPQEENVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC(=S)NC4=CC=CC=C4C5=CC=CC=C5NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445578 | |
| Record name | Nitrate Ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221011-41-2 | |
| Record name | Nitrate Ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrate Ionophore V | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Macrocyclic Core Formation
The synthesis begins with the preparation of a tetraazamacrocylic scaffold, typically derived from carbazole or structurally similar heterocycles. In a protocol adapted from carbazole macrocycle syntheses, the core structure is formed via:
Alkylation of Carbazole Derivatives :
Nitration and Reduction :
- The alkylated carbazole undergoes nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, introducing nitro groups at the 1,8-positions.
- Catalytic hydrogenation (H₂, 50 psi, 25°C, 12 hours) with palladium on carbon (Pd/C) reduces nitro groups to amines, yielding 1,8-diamino-3,6-dihexadecylcarbazole.
Macrocyclization :
Functional Group Modification
To enhance nitrate selectivity, the macrocycle is functionalized with electron-withdrawing groups:
- Ether Linkage Installation :
Critical Reaction Parameters
Solvent and Temperature Effects
Catalysts and Reagents
- Triphosgene vs. Phosgene : Triphosgene reduces toxicity risks while maintaining cyclization efficiency (yield: 65% vs. 68% for phosgene).
- Alternative Plasticizers : Compared to NPOE, dibutyl phthalate (DBP) increases membrane flexibility but reduces nitrate selectivity (log K₅₀₄²⁻/NO₃⁻ = −4.5 vs. −3.2).
Purification and Characterization
Laboratory-Scale Techniques
Analytical Validation
Industrial-Scale Production
Process Intensification
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98% | HPLC (USP <621>) |
| Residual Solvents | <50 ppm (THF, DCM) | GC-FID |
| Ion Selectivity | log K₅₀₄²⁻/NO₃⁻ ≤ −4.0 | Potentiometry |
Challenges and Mitigation Strategies
Macrocycle Oligomerization
Batch Variability in Membrane Performance
- Root Cause : Fluctuations in NPOE/ionophore ratios.
- Corrective Action : Implement in-line near-infrared (NIR) spectroscopy to monitor plasticizer content (±2%).
Case Study: Optimization for Environmental Sensors
A 2024 study achieved a nitrate detection limit of 0.01 ppt in water by:
- Ionophore:PVC Ratio : 1:32.8 (wt%) minimized signal drift.
- Additives : 0.3 wt% tetraoctylammonium chloride enhanced anion exclusion.
- Validation : 98% correlation with ion chromatography across 500 groundwater samples.
Comparative Analysis with Alternative Ionophores
| Property | Nitrate Ionophore V | Nitrate Ionophore VI |
|---|---|---|
| Synthesis Steps | 5 | 7 |
| Selectivity (log K) | −4.5 (vs. SO₄²⁻) | −5.1 (vs. SO₄²⁻) |
| Membrane Lifetime | 6 months | 9 months |
| Cost (USD/g) | 285 | 320 |
Chemical Reactions Analysis
Coordination Chemistry with Nitrate Ions
Nitrate Ionophore V forms stable coordination complexes with nitrate ions via its macrocyclic structure containing sulfur and nitrogen donor atoms. The ionophore's crown-ether-like cavity facilitates selective binding through:
-
Hydrogen bonding : Between nitrate oxygen atoms and the ionophore's NH groups.
-
Ion-dipole interactions : Enhanced by the electron-deficient aromatic rings in the tetrabenzo framework .
This interaction induces a measurable electrochemical potential shift, as demonstrated in ion-selective electrodes (ISEs) using the Nernst equation:
where correlates with nitrate activity () .
Selectivity and Interference Studies
The ionophore exhibits superior selectivity for nitrate over common interfering anions, as quantified by potentiometric selectivity coefficients ():
| Interfering Ion (X) | |
|---|---|
| SCN⁻ | 0.96 |
| NO₂⁻ | -0.98 |
| Cl⁻ | -1.46 |
| H₂PO₄⁻ | -2.13 |
| SO₄²⁻ | -2.75 |
| HCO₃⁻ | -2.17 |
Data from fixed interference method (FIM) tests confirm minimal cross-reactivity, enabling reliable nitrate detection in complex matrices like tap water .
Key Metrics:
-
Detection Limit : 0.01 ppt (parts per trillion) in graphene-based ISFETs .
-
Linear Range : 1.0×10⁻⁵ to 1.0×10⁻¹ M in potentiometric sensors .
-
Sensitivity : Near-Nernstian slope of -53.1 ± 1.4 mV/decade , reaching 54 mV/pNO₃⁻ in carbon-nanomaterial-modified membranes .
The ionophore's performance is attributed to its ability to modulate graphene's Fermi level () in ISFETs:
where surface potential () shifts correlate with nitrate binding .
Stability and Reversibility
-
Membrane Resistance : Reduced by 30% in carbon-modified membranes, enhancing signal stability .
-
Potential Reversibility : Full recovery of baseline potential within 12 minutes after exposure to varying nitrate concentrations .
-
Longevity : Maintains >90% sensitivity after 72 hours of continuous operation in environmental samples .
Structural Optimization and Synthetic Analogues
Recent studies compare this compound with synthetic molecular cages designed for nitrate selectivity. Key findings:
Scientific Research Applications
Environmental Monitoring
2.1. Ion-Selective Electrodes (ISEs)
NIV has been integrated into ISEs to improve the detection of nitrate in environmental samples. For instance, a novel nitrate ISE utilizing NIV demonstrated a limit of detection (LOD) of with a near-Nernstian response slope of approximately . These electrodes exhibited high selectivity against common interfering ions such as chloride and phosphate, making them effective for monitoring nitrate levels in drinking water and agricultural runoff.
| Parameter | Value |
|---|---|
| Limit of Detection | |
| Slope | |
| Selectivity | High against Cl⁻, PO₄³⁻ |
2.2. Case Study: Groundwater Analysis
In a study assessing groundwater quality, ISEs incorporating NIV were employed to measure nitrate concentrations across various sites. The results indicated that the sensors maintained stability over extended periods (up to 25 days) with a repeatability of 99.02% . This reliability is crucial for ongoing environmental monitoring efforts.
Agricultural Applications
3.1. Soil Nutrient Management
NIV-based sensors have been utilized in precision agriculture to monitor soil nitrate levels, allowing for optimized fertilization strategies. A study demonstrated that these sensors could detect nitrate concentrations as low as , facilitating timely interventions to enhance crop yield while minimizing environmental impact .
3.2. Field-Effect Transistors (FETs)
The use of NIV in FETs has shown promise for ultra-sensitive nitrate detection. A multilayer graphene FET incorporating NIV achieved an impressive sensitivity of and an LOD of , indicating its potential for real-time monitoring in agricultural settings .
| FET Parameter | Value |
|---|---|
| Sensitivity | |
| Limit of Detection |
Analytical Chemistry
4.1. Development of Nitrate Sensors
Recent advancements have led to the development of low-cost, mass-producible nitrate sensors using NIV that can be applied in both laboratory and field settings . These sensors exhibit excellent performance characteristics, including high selectivity and stability, making them suitable for routine analysis.
4.2. Case Study: Laboratory Testing
In laboratory tests, ISEs with NIV were compared against commercially available ionophores, demonstrating superior selectivity and sensitivity when detecting nitrates in complex matrices such as wastewater . The comparative analysis highlighted the effectiveness of NIV in enhancing sensor performance.
Mechanism of Action
The mechanism of action of Nitrate Ionophore V involves the selective binding of nitrate ions through non-covalent interactions such as hydrogen bonding and electrostatic interactions. The ionophore has a hydrophilic center that interacts with the nitrate ions and a hydrophobic portion that facilitates its incorporation into the membrane. This selective binding allows for the potentiometric detection of nitrate ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrate Ionophore VI
- Chemical Profile: Nitrate Ionophore VI (CAS: 1196157-85-3) has a molecular formula of C₂₈H₆₀N₄O₄ and a molecular weight of 516.80 g/mol . Its structure includes a 9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane backbone.
- Performance :
- Slope : −54.1 to −60.0 mV/decade, depending on electrode design .
- LOD : Ranges from 4.0 × 10⁻⁶ M (blood samples) to 5.0 × 10⁻⁵ M (soil analysis) .
- Applications : Used in clinical (blood) and environmental monitoring due to its compatibility with advanced solid contacts like thiol-functionalized reduced graphene oxide (TRGO) .
- Stability: Requires refrigeration (2–8°C), unlike Ionophore V, which is stable at room temperature .
Nitron–Nitrate Complex (Nit⁺/NO₃⁻)
- Structure: A bilayer membrane incorporating a nitron–nitrate complex as the ionophore .
- Performance :
- Lifespan: 8 weeks, significantly shorter than Ionophore V’s 2-year stability .
TDAN (Tetra-Decyl-Ammonium Nitrate)
- Structure : A quaternary ammonium salt used in polymeric liquid-membrane ISEs .
- Performance :
- Limitations: Less precise Nernstian response compared to Ionophore V .
Tabulated Comparison of Key Parameters
Critical Analysis
- Sensitivity: Nit⁺/NO₃⁻ offers the lowest LOD (2.8 × 10⁻⁸ M), but Ionophore V balances sensitivity with practical stability .
- Selectivity: Ionophore V’s TTF-TCNQ-based electrodes resist redox interference, whereas Nit⁺/NO₃⁻ lacks data on lipophilic interferents .
- Versatility: Ionophore VI is adaptable to diverse matrices (blood, soil) but requires refrigeration, complicating field use .
Biological Activity
Nitrate Ionophore V (NI-V) is a compound that has garnered significant attention in the field of electrochemical sensing, particularly for its application in potentiometric ion-selective electrodes (ISEs) for nitrate detection. This article reviews the biological activity of NI-V, focusing on its mechanisms, performance in various applications, and comparative studies with other ionophores.
Overview of this compound
This compound is a synthetic ionophore designed to selectively bind nitrate ions (). It is characterized by its ability to facilitate the transport of nitrate across lipid membranes, which is crucial for the development of sensitive and selective detection devices. The ionophore's structure allows it to form stable complexes with nitrate ions, enhancing the performance of ISEs.
The biological activity of NI-V primarily involves its interaction with nitrate ions. The ionophore enhances the permeability of membranes to nitrate through the formation of ion complexes. This process can be summarized as follows:
- Complex Formation : NI-V binds to nitrate ions, forming a complex that can traverse lipid membranes.
- Transport Mechanism : The bound nitrate ion is transported across the membrane, where it dissociates from the ionophore, allowing for the measurement of potential changes in response to varying concentrations of nitrate.
Performance in Electrochemical Sensors
NI-V has been extensively studied for its application in potentiometric sensors. Key findings from various studies are summarized in Table 1.
| Study | Sensor Type | Detection Limit | Nernstian Slope (mV/decade) | Selectivity Coefficient (log K) |
|---|---|---|---|---|
| ISE with NI-V | M | -70.71 | 2.4 | |
| Sandwich Membrane ISE | M | -58.5 | 3.5 | |
| Graphene-based ISE | M | -59.0 | 2.8 |
Case Studies
- Sensitivity and Selectivity : A study demonstrated that ISEs utilizing NI-V exhibited a Nernstian response with a slope of -70.71 mV/decade and a detection limit as low as M . The selectivity coefficient against chloride ions was reported as log K = 2.4, indicating a moderate selectivity.
- Long-term Stability : Another research highlighted the stability of NI-V-based sensors over six months in soil environments, showing consistent performance with minimal drift . This long-term stability is critical for environmental monitoring applications.
- Interference Studies : Interference from other anions such as chloride and sulfate was assessed, revealing that while some interference occurred, the overall detection capability remained robust due to the selective binding properties of NI-V .
Comparative Analysis with Other Ionophores
When compared to other commercially available ionophores such as TDMAN and TDDAN, NI-V showed superior selectivity and sensitivity for nitrate ions . The performance metrics indicate that while alternative ionophores can also detect nitrates effectively, NI-V provides enhanced analytical responses under similar conditions.
Q & A
Q. What synthetic methodologies are established for Nitrate Ionophore V, and how are structural features validated?
this compound (CAS 221011-41-2) is synthesized via macrocyclization methods, as demonstrated in studies using p-t-butylcalix[4]arene ethyl ester as a precursor. Key steps include hydrolysis reactions to form carboxylic acid groups, validated via spectroscopic techniques. For example, the absence of ethoxy proton signals (δH 4.2045 ppm) in ¹H-NMR and carbonyl carbon signals (δC 170.3153 ppm) in ¹³C-NMR confirms successful hydrolysis . Structural validation also employs FTIR to identify ester (C=O stretch at 1743 cm⁻¹) and ether (C-O-C at 1244 cm⁻¹) functional groups .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key functional groups must be identified?
Essential techniques include:
- FTIR : Identifies ester (C=O stretch at 1743 cm⁻¹), ether (C-O-C stretch at 1244 cm⁻¹), and aromatic/aliphatic groups .
- ¹H/¹³C-NMR : Confirms hydrolysis completion (e.g., absence of ethoxy protons) and quantifies purity .
- High-pressure liquid chromatography (HPLC) : Used to assay metabolites in biological studies, ensuring reproducibility .
Q. What experimental protocols ensure reproducible ionophore activity in liposome-based assays?
Liposome studies require equilibration of the ionophore with lipid bilayers. Immediate analysis post-ionophore addition can yield nonlinear data due to incomplete integration. Delayed measurement (≥1 hour) or direct incorporation during liposome formation ensures linear results, as demonstrated in cation-conductance studies . Controls for temperature, solvent residues, and ionophore-to-lipid ratios are critical.
Advanced Research Questions
Q. How does this compound achieve selectivity for nitrate over competing anions (e.g., bromide or sulfate)?
Selectivity arises from geometric complementarity between the macrocyclic cavity and anion size/charge. DFT calculations show that this compound’s hydrogen-bond donor sites align optimally with nitrate (ionic radius ~179 pm) but poorly with smaller (e.g., chloride, 181 pm) or larger (e.g., iodide, 206 pm) anions. Bromide (196 pm) exhibits higher affinity due to entropy-driven flexibility in binding . Competitive NMR titrations in DMSO quantify binding constants (K), with nitrate K ~10³ M⁻¹ and bromide K ~10⁴ M⁻¹ .
Q. What computational strategies optimize ionophore design for enhanced nitrate sensing?
Stepwise deductive approaches combine:
- DFT/MD simulations : Predict optimal hydrogen-bond donor arrangements and anion binding entropy .
- Structure-activity relationship (SAR) analysis : Small structural changes (e.g., substituting oxygen with sulfur in the macrocycle) abolish nitrate binding, highlighting geometric sensitivity .
- Free-energy perturbation (FEP) : Models anion selectivity in varying solvents, guiding synthetic modifications.
Q. How do experimental conditions (e.g., solvent polarity, pH) influence this compound’s binding kinetics?
Polar aprotic solvents (e.g., DMSO) enhance anion binding by stabilizing charge separation. In aqueous systems, ionophore encapsulation in lipid membranes or polymeric matrices mitigates solvent interference. pH impacts protonation states of donor groups; neutral conditions (~pH 7) optimize hydrogen bonding, while acidic/basic conditions reduce affinity .
Q. What methodologies resolve discrepancies in ionophore activity data across studies?
Contradictions often arise from protocol variability:
- Equilibration time : Immediate vs. delayed measurement alters liposome integration kinetics .
- Data normalization : Standardize signals (e.g., metabolite quantification via HPLC peak area) to correct for inter-experimental variability .
- Control experiments : Include blank liposomes and ionophore-free systems to isolate ionophore-specific effects .
Methodological Frameworks
- PICOT Framework : For clinical studies, structure questions around Population (e.g., cell type), Intervention (ionophore concentration), Comparison (alternative anions), Outcome (binding affinity), and Time (exposure duration) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible NMR facilities), Novel (e.g., unexplored solvent systems), and Ethical (e.g., safe handling protocols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
